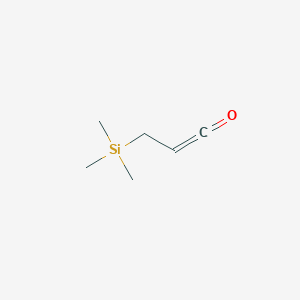
1-Propen-1-one, 3-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propen-1-one, 3-(trimethylsilyl)-, also known as 3-(Trimethylsilyl)-1-propen-1-one, is an organic compound with the molecular formula C6H12OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a propenone backbone. The trimethylsilyl group imparts unique chemical properties to the molecule, making it valuable in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Propen-1-one, 3-(trimethylsilyl)- can be achieved through several methods. One common synthetic route involves the reaction of propargyl alcohol with chlorotrimethylsilane in the presence of a base such as sodium bis(2-methoxyethoxy)aluminum hydride. The reaction proceeds under controlled temperature conditions to yield the desired product . Industrial production methods may involve similar reaction pathways but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
1-Propen-1-one, 3-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. .
Scientific Research Applications
1-Propen-1-one, 3-(trimethylsilyl)- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-Propen-1-one, 3-(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The specific pathways and targets depend on the context of its use, such as in catalysis or as a reagent in organic synthesis .
Comparison with Similar Compounds
1-Propen-1-one, 3-(trimethylsilyl)- can be compared with other similar compounds, such as:
1-(Trimethylsilyl)-1-propyne: Another compound with a trimethylsilyl group, used in similar synthetic applications.
2-Propyn-1-ol, 3-(trimethylsilyl)-: A related compound with different functional groups, offering distinct reactivity and applications.
3-Bromo-1-trimethylsilyl-1-propyne: Used in the preparation of various derivatives and as a propargylating agent. The uniqueness of 1-Propen-1-one, 3-(trimethylsilyl)- lies in its specific structure and the resulting chemical properties, making it a versatile and valuable compound in various fields of research and industry.
Properties
CAS No. |
61063-48-7 |
|---|---|
Molecular Formula |
C6H12OSi |
Molecular Weight |
128.24 g/mol |
InChI |
InChI=1S/C6H12OSi/c1-8(2,3)6-4-5-7/h4H,6H2,1-3H3 |
InChI Key |
KMRYFEUUMFUCOL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















